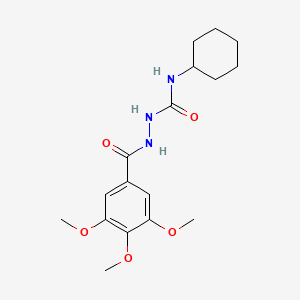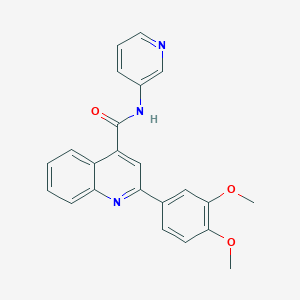
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, also known as CTBHC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and protein kinase B.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to reduce oxidative stress and protect against cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is that it can be synthesized in high purity and yield, making it suitable for use in laboratory experiments. However, one limitation of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which may make it challenging to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide. One area of interest is the development of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, as well as its efficacy in vivo. Additionally, future research could explore the potential of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a treatment for other diseases, such as inflammatory conditions and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 3,4,5-trimethoxybenzoic acid hydrazide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been optimized to yield high purity and yield, making it suitable for further research.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-trimethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-23-13-9-11(10-14(24-2)15(13)25-3)16(21)19-20-17(22)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICDJDHVDPZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)


![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)
![3-[(acetyloxy)methyl]-7-({5-[(3-methyl-4-nitrophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6071682.png)
![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-5-methoxy-N-methylbenzamide](/img/structure/B6071730.png)